(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chemical compound with the molecular formula and a CAS Registry Number of 10443804. This compound belongs to the class of piperazine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms. It is primarily utilized in scientific research and has potential applications in medicinal chemistry.
The compound is cataloged in various chemical databases, including PubChem, which provides comprehensive details regarding its properties and classification . It is synthesized and supplied by chemical manufacturers for research purposes, often requiring specific handling and storage conditions to maintain its integrity.
(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is classified as an organic compound, specifically an amide due to the presence of the carbamoyl group. It is also categorized under piperazine derivatives, which are known for their diverse biological activities, making them significant in pharmacological research.
The synthesis of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis process may require specific reagents such as tert-butyl chloroformate for ester formation and appropriate solvents like dichloromethane or tetrahydrofuran to facilitate reactions. Reaction conditions such as temperature and time must be carefully controlled to optimize yield and purity.
The molecular structure of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate features a piperazine ring with a carbamoyl group at the 3-position and a tert-butyl ester at the 1-position. The stereochemistry at the chiral center contributes to its enantiomeric specificity.
(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate can participate in several chemical reactions typical for piperazine derivatives:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Reaction mechanisms typically involve nucleophilic attack followed by bond rearrangements.
The mechanism of action for (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate primarily revolves around its interactions with biological targets, particularly in pharmacological contexts:
Research indicates that piperazine derivatives exhibit various biological effects, including anxiolytic, antidepressant, and antipsychotic activities, which may be relevant for (R)-tert-butyl 3-carbamoylpiperazine-1-carboxylate.
Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are commonly employed to analyze this compound's structure and purity during synthesis.
(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate has several applications in scientific research:
(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate represents a structurally sophisticated chiral building block characterized by a piperazine core scaffold with orthogonal protective groups. The compound features a tert-butoxycarbonyl (Boc) group at the N1 position, providing acid-labile protection to one nitrogen atom, while the C3 position bears a carboxamide functionality that enables diverse derivatization opportunities. The stereogenic center at the C3 position confers crucial three-dimensional specificity for interactions with biological targets, making the (R)-enantiomer particularly valuable in asymmetric synthesis [2] [4].
The systematic IUPAC name designates this compound as (R)-tert-butyl 3-carbamoylpiperazine-1-carboxylate, with alternative naming conventions including (R)-1-Boc-3-carbamoylpiperazine. Its molecular formula is C₁₁H₂₀N₃O₃, corresponding to a molecular weight of 228.29 g/mol. The stereochemistry is explicitly indicated in the SMILES notation as O=C(N1CC@HCCC1)OC(C)(C)C, which precisely defines the (R) configuration at the chiral center [2]. The compound is registered under CAS number 915226-43-6, providing a unique identifier for chemical databases and commercial sourcing. Its structural complexity is further evidenced by the MDL number MFCD11977492 and PubChem CID 26343680, which facilitate precise identification across scientific literature and chemical inventories [4].
Table 1: Key Identifiers of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate
Chemical Property | Identifier/Value |
---|---|
Systematic Name | (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate |
CAS Registry Number | 915226-43-6 |
Molecular Formula | C₁₁H₂₀N₃O₃ |
Molecular Weight | 228.29 g/mol |
PubChem CID | 26343680 |
MDL Number | MFCD11977492 |
SMILES Notation | O=C(N1CC@HCCC1)OC(C)(C)C |
The synthetic accessibility of (R)-tert-butyl 3-carbamoylpiperazine-1-carboxylate has evolved significantly through advances in asymmetric synthesis and protective group strategies. Early synthetic routes to similar piperidine and piperazine derivatives relied on multi-step sequences involving cyanide-mediated hydantoin formation from cyclic ketones, as exemplified in the preparation of orthogonally protected amino acid analogs. These methods, while effective, suffered from operational complexity and required extensive purification [6]. The introduction of chiral pool synthesis and catalytic asymmetric methods dramatically improved the efficiency of accessing enantiopure intermediates.
The compound gained prominence as a strategic intermediate through pharmaceutical industry initiatives, notably its association with BI-3802, a molecular glue degrader developed by Boehringer Ingelheim. This connection facilitated access to the compound via open innovation portals (opnMe.com), significantly expanding its availability to academic and industrial researchers [2]. Modern synthetic approaches leverage regioselective protection techniques using di-tert-butyl dicarbonate (Boc₂O) under optimized conditions. Contemporary methodologies employ catalytic systems including imidazolium-based ionic liquids, perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), and solvent-free conditions with iodine catalysis to achieve high-yielding, chemoselective N-Boc protection without competitive side reactions such as urea or oxazolidinone formation [7].
Table 2: Evolution of Synthetic Strategies for Chiral Piperazine Derivatives
Synthetic Era | Key Methodologies | Advancements |
---|---|---|
Early Methods | Cyanide-mediated hydantoin synthesis; Classical resolution | Multi-step sequences; Limited enantioselectivity |
Transition Phase | Chiral pool starting materials; Diastereomeric crystallization | Improved enantiopurity; Still operationally complex |
Modern Approaches | Catalytic asymmetric synthesis; Open innovation access; Chemoselective protection | Atom economy; High ee; Commercial availability |
(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate serves as a privileged structural motif in drug discovery due to its balanced physicochemical properties and vectorial functionality. The Boc group provides orthogonal protection compatibility with solid-phase peptide synthesis (SPPS) protocols, particularly when employing base-labile Fmoc protection strategies, enabling its seamless incorporation into complex molecular architectures [7]. Computational analysis reveals favorable drug-like properties: a topological polar surface area (TPSA) of 72.63 Ų, moderate lipophilicity (consensus log P value of 0.88), and high water solubility (11.6 mg/mL), collectively suggesting excellent bioavailability potential [2]. These characteristics align with contemporary guidelines for CNS-permeable compounds and orally bioavailable drugs.
The carbamoyl moiety offers multiple synthetic manipulation pathways, serving as: (1) a hydrogen-bond donor/acceptor for molecular recognition; (2) a precursor for Hofmann rearrangement to isocyanates or amines; and (3) a handle for cross-coupling reactions or further functionalization. Its strategic application is exemplified in oncology drug discovery, where it functions as a negative control compound in the development of molecular glues for protein degradation studies [2]. The chiral piperazine core effectively mimics biological peptide turn structures, enabling the design of protease inhibitors and GPCR-targeted therapeutics. Additionally, its documented stability toward diverse reaction conditions—including nucleophiles, bases, and reducing agents—makes it exceptionally versatile for multi-step synthetic routes in lead optimization campaigns [7].
Table 3: Drug-Like Properties of (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate
Physicochemical Parameter | Value | Drug Discovery Relevance |
---|---|---|
Topological Polar Surface Area (TPSA) | 72.63 Ų | Favorable for cell permeability |
Consensus Log P | 0.88 | Optimal lipophilicity range |
Water Solubility | 11.6 mg/mL | Good bioavailability potential |
GI Absorption Prediction | High | Suitable for oral administration |
H-Bond Acceptors | 3 | Compliance with Lipinski rules |
H-Bond Donors | 1 | Compliance with Lipinski rules |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3